2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid
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Overview
Description
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid under mild heating conditions . Another approach involves the use of γ-bromodipnones, which react with 2-aminothiazoles to form the desired compound .
Industrial Production Methods: In industrial settings, a continuous flow system can be employed for the synthesis of this compound. This method involves a three-reactor multistage system where intermediate compounds are not isolated. The reaction of aminothiazole with 3-bromo-2-oxopropanoic acid in the first reactor produces the target compound, which is then combined with a dehydrating system .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly with halogens, can modify the functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function.
Pathways Involved: It can inhibit enzymes involved in cell division and DNA replication, leading to cell death in cancer cells.
Comparison with Similar Compounds
- 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde
- 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde
Uniqueness: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid stands out due to its specific carboxylic acid functional group, which imparts unique chemical reactivity and biological activity compared to its analogs .
This comprehensive overview highlights the significance of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid in various scientific domains. Its unique structure and diverse reactivity make it a valuable compound for ongoing research and industrial applications.
Properties
IUPAC Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-5(10)4-3-8-1-2-11-6(8)7-4/h3H,1-2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWWRDRRCANUPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598268 |
Source
|
Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193538-14-6 |
Source
|
Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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